双吲哚马来酰亚胺IX
科学研究应用
Ro31-8220具有广泛的科学研究应用,包括:
化学: 它被用作研究蛋白激酶C和其他相关酶抑制的工具。
生物学: Ro31-8220用于细胞和分子生物学研究,以研究信号转导途径和细胞对PKC抑制的反应。
医学: 该化合物用于临床前研究,以探索其在各种疾病(包括癌症和神经退行性疾病)中的潜在治疗作用。
作用机制
Ro31-8220通过选择性抑制蛋白激酶C亚型发挥作用。它与三磷酸腺苷(ATP)竞争结合PKC的催化域,从而阻止下游底物的磷酸化。 这种抑制导致各种细胞过程的调节,包括细胞增殖、分化和凋亡 . 此外,Ro31-8220已被证明可以抑制其他激酶,例如糖原合成酶激酶3β(GSK-3β)和有丝分裂原激活蛋白激酶激活蛋白激酶1b(MAPKAP-K1b),从而进一步影响细胞信号通路 .
准备方法
Ro31-8220的合成涉及多个步骤,从吲哚衍生物的制备开始。主要的合成路线包括通过一系列缩合和环化反应形成双吲哚马来酰亚胺核心结构。 反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成 . 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对大规模生产进行优化 .
化学反应分析
Ro31-8220会发生各种化学反应,包括:
氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂促进。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
这些反应中常用的试剂和条件包括有机溶剂、催化剂以及特定的温度和压力条件,以优化反应产率。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .
相似化合物的比较
Ro31-8220属于一类被称为双吲哚马来酰亚胺的化合物,它们以其抑制蛋白激酶的能力为特征。类似的化合物包括:
双吲哚马来酰亚胺I: 另一种具有略微不同的结构和特异性的强效PKC抑制剂。
双吲哚马来酰亚胺VII: 以其对特定PKC亚型的选择性抑制而闻名。
Gö 6983: 一种广谱PKC抑制剂,具有不同的化学结构,但具有相似的抑制特性
Ro31-8220之所以独特,是因为它对多种PKC亚型的选择性和效力都很高,使其成为研究PKC相关信号通路和潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXXEELGXBCYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154736 | |
Record name | Ro-318220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125314-64-9 | |
Record name | Bisindolylmaleimide IX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125314-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 31-8220 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125314649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro-318220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ro-31-8220 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A0B5E78O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Ro 31-8220?
A1: Ro 31-8220 primarily targets protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does Ro 31-8220 interact with PKC?
A2: While the exact binding mechanism requires further investigation, Ro 31-8220 is thought to bind competitively to the ATP-binding site of PKC, thus inhibiting its kinase activity. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Does Ro 31-8220 inhibit all PKC isoforms equally?
A3: No, Ro 31-8220 demonstrates selectivity among PKC isoforms. It exhibits greater potency against classical and novel PKC isoforms compared to atypical isoforms. For instance, it effectively inhibits PKCα, PKCβ, and PKCε but has weaker effects on PKCζ. [, , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the downstream consequences of PKC inhibition by Ro 31-8220?
A4: The effects vary depending on the cell type and stimulus. Some observed consequences include:
- Inhibition of cell proliferation and induction of apoptosis: Observed in glioblastoma, leukemia, and other cancer cell lines. [, ]
- Modulation of intracellular signaling pathways: Including ERK1/2, JNK, NF-κB, and phospholipase C (PLC), leading to altered cellular responses. [, , , , , , , , , , , , , , , , ]
- Changes in ion channel activity: Particularly calcium channels, influencing calcium influx and downstream events like secretion. [, , , , , , , , , , , ]
- Alterations in gene expression: Affecting the production of inflammatory mediators like interleukin-2 (IL-2) and cyclooxygenase-2 (COX-2). [, , , , , , , ]
Q5: Are there reported instances where Ro 31-8220 exerts effects independent of PKC inhibition?
A5: Yes, some studies suggest that Ro 31-8220 may interact with targets other than PKC, particularly at higher concentrations. For example, it influenced glycogen synthase activity in adipocytes and myotubes, even when insulin had already maximally activated PKC. [] Further research is needed to fully characterize these potential off-target effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。